In Vitro Potency: Glycosylated Drosocin vs. Pyrrhocoricin Against E. coli D22
In a direct comparative study, the antibacterial activity of glycosylated Drosocin was compared to non-glycosylated pyrrhocoricin against Escherichia coli D22. The IC50 of pyrrhocoricin was determined to be 150 nM, while glycosylated Drosocin demonstrated activity only in the 'low micromolar range' in the same assay system [1]. This indicates that while Drosocin requires glycosylation for its activity, non-glycosylated pyrrhocoricin is inherently more potent against this specific strain, a critical distinction for assay design.
| Evidence Dimension | In vitro antibacterial potency (IC50) |
|---|---|
| Target Compound Data | low micromolar range (glycosylated) |
| Comparator Or Baseline | Pyrrhocoricin (non-glycosylated): 150 nM |
| Quantified Difference | Pyrrhocoricin is >6.7x more potent than glycosylated Drosocin (assuming a low micromolar range of 1-2 µM) |
| Conditions | Escherichia coli D22, in vitro growth inhibition assay |
Why This Matters
This data directly informs the selection of the appropriate PrAMP for E. coli D22 assays; pyrrhocoricin is the more potent candidate if glycosylation is not a variable of interest.
- [1] Hoffmann R, Bulet P, Urge L, Otvos L Jr. Range of activity and metabolic stability of synthetic antibacterial glycopeptides from insects. Biochim Biophys Acta. 1999;1426(3):459-467. View Source
